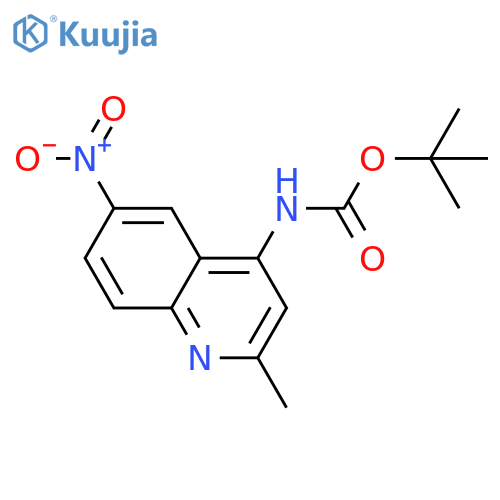Cas no 2680658-85-7 (tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate)
tert-ブチル N-(2-メチル-6-ニトロキノリン-4-イル)カルバメートは、有機合成中間体として重要な化合物です。キノリン骨格にニトロ基とtert-ブトキシカルボニル(Boc)保護基を有するため、医薬品開発や精密有機合成において有用な構造単位を提供します。特に、Boc基の導入によりアミン官能基の保護が可能で、多段階合成における選択的反応性を実現します。2位のメチル基は立体障害を生じさせることで反応選択性を向上させ、6位のニトロ基はさらなる官能基変換の足掛かりとなります。高い結晶性と安定性を併せ持ち、取扱いが比較的容易な点も特徴です。

2680658-85-7 structure
商品名:tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate
tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2680658-85-7
- EN300-28290917
- tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate
-
- インチ: 1S/C15H17N3O4/c1-9-7-13(17-14(19)22-15(2,3)4)11-8-10(18(20)21)5-6-12(11)16-9/h5-8H,1-4H3,(H,16,17,19)
- InChIKey: KMDBGUBDTAAZAV-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=C(C)N=C2C=CC(=CC=12)[N+](=O)[O-])=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 303.12190603g/mol
- どういたいしつりょう: 303.12190603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 430
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 97Ų
tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28290917-0.5g |
tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate |
2680658-85-7 | 0.5g |
$671.0 | 2023-09-08 | ||
| Enamine | EN300-28290917-5.0g |
tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate |
2680658-85-7 | 5g |
$2028.0 | 2023-05-24 | ||
| Enamine | EN300-28290917-2.5g |
tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate |
2680658-85-7 | 2.5g |
$1370.0 | 2023-09-08 | ||
| Enamine | EN300-28290917-0.1g |
tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate |
2680658-85-7 | 0.1g |
$615.0 | 2023-09-08 | ||
| Enamine | EN300-28290917-10g |
tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate |
2680658-85-7 | 10g |
$3007.0 | 2023-09-08 | ||
| Enamine | EN300-28290917-1.0g |
tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate |
2680658-85-7 | 1g |
$699.0 | 2023-05-24 | ||
| Enamine | EN300-28290917-5g |
tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate |
2680658-85-7 | 5g |
$2028.0 | 2023-09-08 | ||
| Enamine | EN300-28290917-0.05g |
tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate |
2680658-85-7 | 0.05g |
$587.0 | 2023-09-08 | ||
| Enamine | EN300-28290917-10.0g |
tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate |
2680658-85-7 | 10g |
$3007.0 | 2023-05-24 | ||
| Enamine | EN300-28290917-0.25g |
tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate |
2680658-85-7 | 0.25g |
$642.0 | 2023-09-08 |
tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate 関連文献
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
2680658-85-7 (tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate) 関連製品
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
